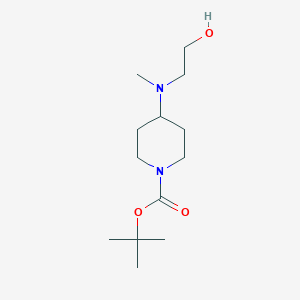
Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H26N2O3 . It is a type of 4-aryl piperidine .
Synthesis Analysis
The synthesis of similar piperidone analogs has been described in the literature . A safe, scalable process via a Reformatsky-type reaction of iminium salt followed by Red-Al reduction has been reported .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate” has been analyzed using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The compound has a molecular weight of 258.36 g/mol .
Chemical Reactions Analysis
The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 258.36 g/mol, an XLogP3-AA of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Role
- Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate is a significant intermediate in the synthesis of various biologically active compounds. For instance, it has been used as a key intermediate in the synthesis of Vandetanib, an important drug used in cancer treatment. The synthesis involves steps like acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
- Another application in synthesis is its role in creating tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the production of Crizotinib, a drug used in cancer therapy. This synthesis starts from tert-butyl-4-hydroxypiperdine-1-carboxylate and achieves a yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Structural Analysis and Derivatives
- The compound also serves as a precursor for enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These derivatives are synthesized from a common 4,6-dioxopiperidinecarboxylate precursor, demonstrating its versatility in producing a range of structurally diverse compounds (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
- X-ray studies have been conducted on derivatives of this compound, providing insights into its molecular structure. For example, the study on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate highlighted the orientation of side chains and the molecular packing driven by strong hydrogen bonds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Role in Anticancer Drug Synthesis
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of this compound, is an important intermediate for small molecule anticancer drugs. The synthesis method is optimized for high yield, demonstrating its significance in drug development (Zhang, Ye, Xu, & Xu, 2018).
Diverse Applications in Chemical Synthesis
- The compound's derivatives have been used in the synthesis of biologically active benziimidazole compounds and as intermediates for novel antiarteriosclerotics (Ya-hu, 2010); (Yamashita, Taya, Nishitani, Oda, Kawamoto, Kimura, Ishichi, Terauchi, & Yamano, 2015).
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-hydroxyethyl(methyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-7-5-11(6-8-15)14(4)9-10-16/h11,16H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHVOWADPHQJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



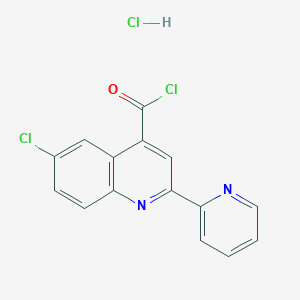
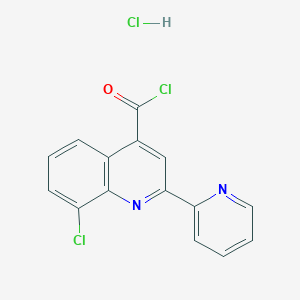
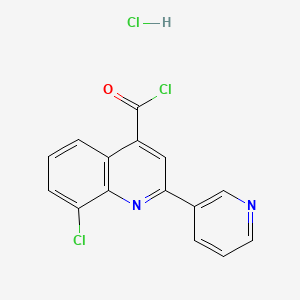
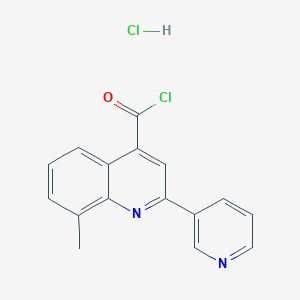
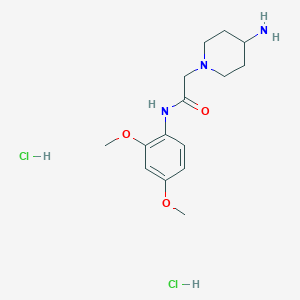
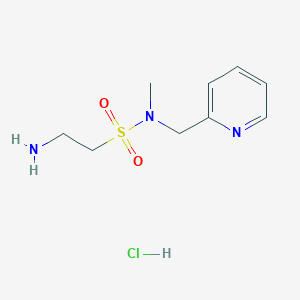
![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)
![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)

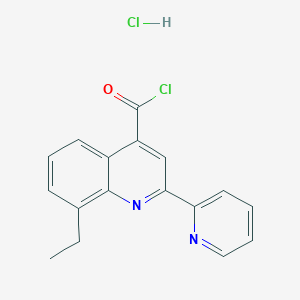
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)